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molecular formula C9H6BrN B184082 3-Bromoisoquinoline CAS No. 34784-02-6

3-Bromoisoquinoline

Cat. No. B184082
M. Wt: 208.05 g/mol
InChI Key: ZWJYXJDEDLXUHU-UHFFFAOYSA-N
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Patent
US09006442B2

Procedure details

To a stirred solution of isoquinoline (24 g, 186 mmol) in AcOH (50 mL) was added NBS (36.2 g, 204.6 mmol) at RT and the reaction mixture was heated to 100° C. overnight. Then it was cooled to RT and concentrated under reduced pressure. The crude product obtained was purified by flash column chromatography (5% EtOAc:Hexanes) to furnish the title compound (9.2 g, 23.8%) as an oil.
Quantity
24 g
Type
reactant
Reaction Step One
Name
Quantity
36.2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
23.8%

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][N:2]=1.C1C(=O)N([Br:18])C(=O)C1>CC(O)=O>[Br:18][C:3]1[N:2]=[CH:1][C:10]2[C:5]([CH:4]=1)=[CH:6][CH:7]=[CH:8][CH:9]=2

Inputs

Step One
Name
Quantity
24 g
Type
reactant
Smiles
C1=NC=CC2=CC=CC=C12
Name
Quantity
36.2 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Then it was cooled to RT
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product obtained
CUSTOM
Type
CUSTOM
Details
was purified by flash column chromatography (5% EtOAc:Hexanes)

Outcomes

Product
Name
Type
product
Smiles
BrC=1N=CC2=CC=CC=C2C1
Measurements
Type Value Analysis
AMOUNT: MASS 9.2 g
YIELD: PERCENTYIELD 23.8%
YIELD: CALCULATEDPERCENTYIELD 23.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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